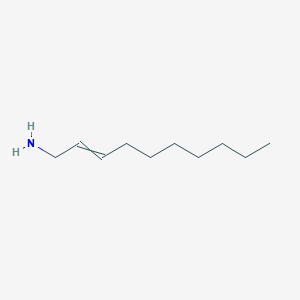![molecular formula C11H20O2 B14394875 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one CAS No. 90075-13-1](/img/structure/B14394875.png)
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one is an organic compound characterized by a cyclopropyl ring substituted with a hydroxymethyl group and a heptanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of a heptanone derivative with a cyclopropylcarbinol under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols, carboxylic acids, and appropriate catalysts
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Applications De Recherche Scientifique
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Cyclopropylcarbinol: Shares the cyclopropyl ring and hydroxymethyl group but lacks the heptanone chain.
Heptanone derivatives: Compounds with similar heptanone chains but different substituents on the cyclopropyl ring.
Uniqueness: 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one is unique due to the combination of the cyclopropyl ring, hydroxymethyl group, and heptanone chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90075-13-1 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
1-[2-(hydroxymethyl)cyclopropyl]heptan-1-one |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-11(13)10-7-9(10)8-12/h9-10,12H,2-8H2,1H3 |
Clé InChI |
RBYCLQATLUULNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)C1CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



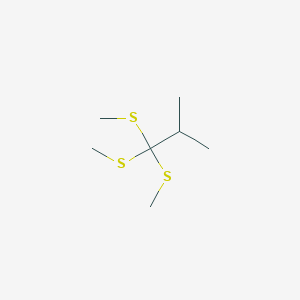

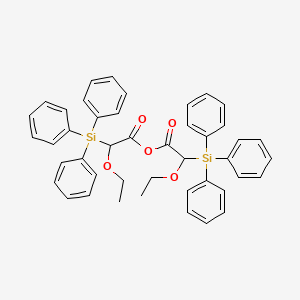
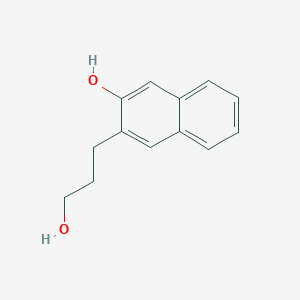
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
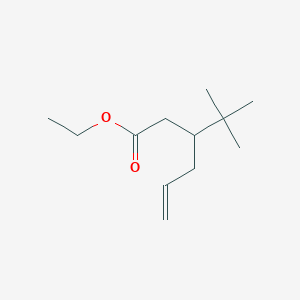
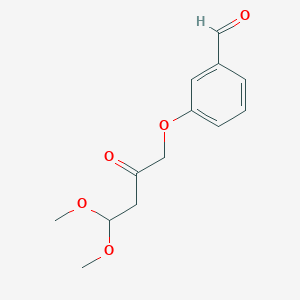
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)
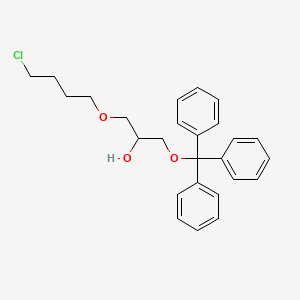
![2-(4-Methylphenyl)naphtho[2,1-D][1,3]thiazole](/img/structure/B14394865.png)
![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)

